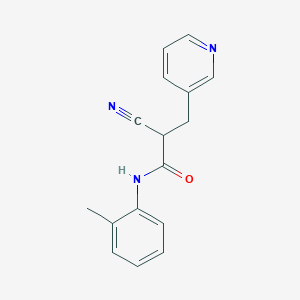

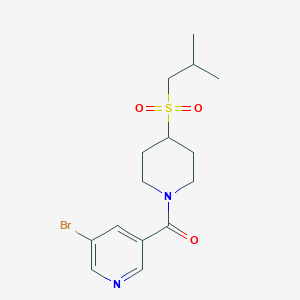

1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as ETPU and is a member of the family of pyrimidine-based ureas. The purpose of

Scientific Research Applications

Antioxidant Activity Synthesis

Researchers have synthesized novel derivatives by reacting urea, benzaldehyde, and ethyl acetoacetate through Biginelli reaction, leading to compounds with potential antioxidant activity. These synthesized compounds are then reacted with semicarbazide hydrochloride and further processed to obtain Schiff bases with different aromatic aldehydes, characterized for their antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).

Antibacterial Agent Synthesis

Another study aimed at the synthesis of heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents. Through reactions involving urea and a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds, several new compounds were synthesized and tested for their antibacterial activity, showing high effectiveness (Azab, Youssef, & El-Bordany, 2013).

Spectroscopic Studies of Cyclic Urea Adducts

In the field of organometallic chemistry, research has been conducted on cyclic urea adducts with triphenyl-tin and -lead halides, highlighting the preparation and spectroscopic studies. These studies offer insights into the coordination chemistry and potential applications of such compounds in catalysis and material science (Aitken & Onyszchuk, 1985).

Herbicide Degradation Studies

The degradation of sulfosulfuron, a sulfonylurea herbicide, under various abiotic factors, has been studied, including the stability of the compound in different pH, temperature, and solvent conditions, as well as its photostability under sunlight. These studies are crucial for understanding the environmental impact and degradation pathways of such herbicides (Saha & Kulshrestha, 2002).

Anti-CML Activity via PI3K/AKT Signaling Pathway

Research on the design and synthesis of novel urea derivatives targeting receptor tyrosine kinase inhibitors has led to compounds with potent anti-CML (chronic myeloid leukemia) activity. These compounds exhibit significant biological activity in cellular assays and could serve as lead molecules for the development of new treatments for chronic myeloid leukemia and other cancers (Li et al., 2019).

properties

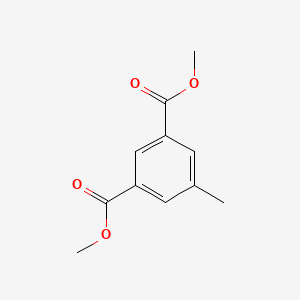

IUPAC Name |

1-(2-ethylphenyl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-3-13-6-4-5-7-15(13)22-17(24)21-14-10-19-16(20-11-14)23-9-8-18-12(23)2/h4-11H,3H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUALYUOHOJPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2598182.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)

![3-(4-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598190.png)

![7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2598202.png)